Aromatase (CYP19A1) Inhibitory Potency: 4-Chlorophenyl Chromene-2,5-dione vs. Clinical Standard Letrozole
The target compound inhibits human placental aromatase (CYP19A1) with an IC₅₀ of 140 nM, as measured by the ChEMBL_50714 radiometric assay using 20 µg of human placental microsomal protein incubated for 20 minutes [1]. In comparison, the clinical aromatase inhibitor letrozole exhibits an IC₅₀ of 1.02–11 nM against human placental microsomes across multiple independent studies [2]. This represents an approximately 13- to 137-fold difference in potency. The target compound occupies a moderate-potency niche distinct from both ultra-potent clinical inhibitors (letrozole, anastrozole IC₅₀ 5.35–23 nM) and the weak first-generation inhibitor aminoglutethimide (IC₅₀ 1,900–20,000 nM) [2]. This moderate potency profile, combined with a non-steroidal chromene scaffold structurally divergent from the triazole/imidazole chemotypes of clinical aromatase inhibitors, makes the compound uniquely suited as a tool compound for probing alternative binding modalities at the CYP19A1 active site [1].
| Evidence Dimension | Aromatase (CYP19A1) inhibition IC₅₀ in human placental microsomes |
|---|---|
| Target Compound Data | IC₅₀ = 140 nM (0.14 µM) |
| Comparator Or Baseline | Letrozole: IC₅₀ = 1.02–11 nM (human placental microsomes); Anastrozole: IC₅₀ = 5.35–23 nM; Aminoglutethimide: IC₅₀ = 1,900–20,000 nM |
| Quantified Difference | Target compound is ~13- to 137-fold less potent than letrozole; ~1.3- to 7.3-fold more potent than aminoglutethimide (at overlapping assay conditions). |
| Conditions | Human placental microsomes, radiometric assay, 20 µg protein, 20 min incubation (BindingDB ChEMBL_50714); letrozole data from PMC Table 1 across multiple independent studies. |
Why This Matters
For procurement decisions, this positions the compound as a moderate-potency, non-steroidal aromatase probe occupying a distinct potency bracket from both clinical inhibitors and legacy weak inhibitors—critical for SAR campaigns requiring a non-triazole chemical starting point.
- [1] BindingDB. BDBM50041376 (CHEMBL666793). IC₅₀ = 140 nM. ChEMBL_50714 assay: Inhibition of cytochrome P450 19A1 in human placental microsomes, 20 µg protein, 20 min incubation. Citation: Numazawa, M.; Oshibe, M. J. Med. Chem. 1994, 37, 1312–1319. PMID: 8176709. View Source
- [2] PMC Table 1. Aromatase inhibitor IC₅₀ values (nM) across multiple assay systems. Letrozole IC₅₀ (human placental microsomes) = 1.02–11 nM; Anastrozole = 5.35–23 nM; Aminoglutethimide = 1,900–20,000 nM. PMC2001216. View Source
